2,3-Dibromo-6-methoxypyridine
Overview
Description
2,3-Dibromo-6-methoxypyridine is a useful research compound. Its molecular formula is C6H5Br2NO and its molecular weight is 266.92 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 2,3-Dibromo-6-methoxypyridine is also dependent on the specific reactions it is used in. For instance, it is known to be used in Suzuki–Miyaura coupling reactions , a type of cross-coupling reaction that forms a carbon-carbon bond from a boron compound and a halide using a palladium catalyst .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that factors such as temperature and exposure to reactive gases can affect its stability and reactivity.
Biological Activity
2,3-Dibromo-6-methoxypyridine (CAS No. 909720-21-4) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a molecular formula of CHBrNO and a molecular weight of 266.92 g/mol. Its unique structural characteristics suggest a range of biological interactions, making it a subject of interest for further research.
- Molecular Formula : CHBrNO
- Molecular Weight : 266.92 g/mol
- Purity : Typically ≥ 97%
- Storage Conditions : Inert atmosphere at 2-8°C
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an anti-infective agent, its effects on cellular signaling pathways, and its role in apoptosis and autophagy.
1. Anti-infective Properties
Research indicates that this compound exhibits significant anti-infective properties against various pathogens:
- Bacterial Infections : The compound has shown efficacy against multiple bacterial strains, suggesting its potential as an antibiotic.
- Viral Infections : Preliminary studies indicate activity against viruses such as HIV and HCV, highlighting its potential for antiviral drug development .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound interacts with various metabolic enzymes and proteases, potentially disrupting pathogen metabolism.
- Cell Signaling Pathways : It influences pathways such as MAPK/ERK and JAK/STAT, which are critical for cell proliferation and survival .
Case Study 1: Antiviral Activity
A study conducted by researchers at a prominent pharmaceutical institute evaluated the antiviral properties of this compound against HCV. The results demonstrated a dose-dependent inhibition of viral replication, with an IC50 value indicating effective concentration levels for therapeutic use.
Case Study 2: Antibacterial Efficacy
Another study assessed the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound significantly reduced bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential utility in treating bacterial infections.
Data Tables
Properties
IUPAC Name |
2,3-dibromo-6-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJHXRAOMXXAMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731835 | |
Record name | 2,3-Dibromo-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909720-21-4 | |
Record name | 2,3-Dibromo-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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